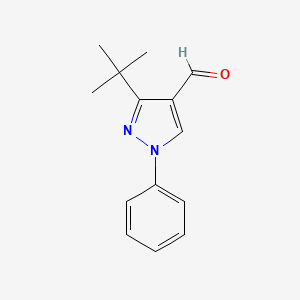

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

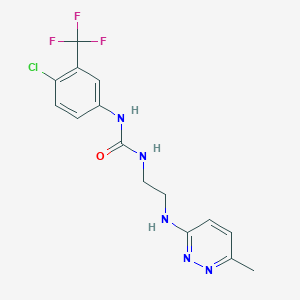

“3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound . It is related to the class of compounds known as pyrazoles, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A specific synthesis route for “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is not found in the available literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” are not explicitly mentioned in the available literature .

科学的研究の応用

Synthesis and Characterization

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a precursor for the synthesis of various heterocyclic compounds. Research has demonstrated its utility in generating trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through sequential and multicomponent reaction approaches. These methods involve microwave-assisted treatment under Sonogashira-type cross-coupling conditions, leading to the formation of compounds with potential biological and pharmaceutical applications (Palka et al., 2014). Similar synthesis strategies have been employed to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes, which are subsequently transformed into 1-phenylpyrazolo[4,3-c]pyridines and their oxides, showcasing the versatility of this chemical in creating structurally diverse molecules (Vilkauskaitė et al., 2011).

Biological Activities

Research into the biological applications of derivatives of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde has highlighted their potential in various domains. For instance, Schiff bases derived from this compound and chitosan have been synthesized and shown to possess antimicrobial activities against a spectrum of bacteria and fungi. These findings suggest their utility in developing new antimicrobial agents (Hamed et al., 2020). Additionally, novel pyrazole analogues have demonstrated anticonvulsant and analgesic properties, indicating their potential in therapeutic applications for neurological and pain conditions (Viveka et al., 2015).

Antioxidant and Anti-inflammatory Activities

Compounds synthesized from 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been evaluated for their antioxidant and anti-inflammatory activities. A study focusing on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed significant antioxidant potency, with some compounds outperforming standard antioxidants. Furthermore, these derivatives exhibited notable anti-inflammatory effects, suggesting their potential in the development of new anti-inflammatory and antioxidant therapies (Sudha et al., 2021).

Novel Heterocycles Synthesis

The chemical also serves as a building block for novel heterocycles, facilitating the synthesis of compounds with potential applications in medicinal chemistry and drug design. For example, reactions with various hydrazides and other reagents have led to the production of new heterocycles bearing the pyrazole moiety, which were further characterized for their structural and potential pharmacological properties (Baashen et al., 2017).

将来の方向性

Future research could focus on the synthesis, characterization, and application of “3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde” and its derivatives . The potential applications of pyrazole derivatives in medicinal chemistry, particularly as anticancer agents, could be an interesting area of study .

特性

IUPAC Name |

3-tert-butyl-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,3)13-11(10-17)9-16(15-13)12-7-5-4-6-8-12/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZCRVHXVAPFRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2386747.png)

![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2386749.png)

![4-[(2,2-Dimethylpropanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2386755.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(1-pyrrolidinyl)-4(1H)-quinolinone](/img/structure/B2386762.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2386765.png)

![4-(2-ethoxybenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2386766.png)

![Ethyl 4-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2386767.png)